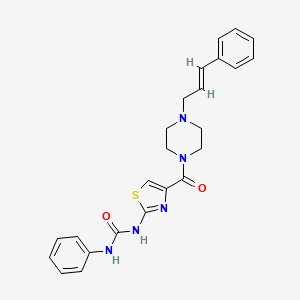

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has a unique chemical structure that makes it suitable for various scientific studies.

Applications De Recherche Scientifique

Potential Antichagas Agent

The study by Gonzalo Rodríguez et al. (2017) discusses the synthesis of a BODIPY-based fluorescent probe for tracking the biodistribution of a compound with potential as an anti-Chagas agent. This agent, characterized by its amide-containing thiazoles structure, highlights the significance of in vivo biodistribution studies for future administration strategies in Chagas disease treatment (Rodríguez et al., 2017).

Antitumor Activity

Research by R. Haggam et al. (2017) on the synthesis of condensed 1,3-thiazines and thiazoles underlines the antitumor properties of certain thiazole derivatives. One of the compounds demonstrated superior activity against a cancer cell line compared to the reference drug, doxorubicin, suggesting its potential in cancer treatment (Haggam et al., 2017).

Antihyperglycemic Evaluation

A paper by Ashwani Kumar et al. (2011) explores the antihyperglycemic activity of 2,4-thiazolidinedione derivatives, with specific emphasis on aryl-substituted cinnamic acid derivatives. Their findings suggest that certain derivatives show promising activity in diabetic rats, indicating potential applications in diabetes management (Kumar et al., 2011).

Antiviral, Antitubercular, and Anticancer Activities

Pelin Çıkla's study on novel thioureas derived from 4-aminobenzohydrazide hydrazones evaluates their antiviral, antimycobacterial, and anticancer activities. This research highlights the therapeutic potential of such compounds against various diseases, including HIV and tuberculosis (Çıkla, 2010).

Antiallergy Agents

K. D. Hargrave et al. (1983) synthesized N-(4-substituted-thiazolyl)oxamic acid derivatives, testing them for antiallergy activity. These compounds were found to be more potent than disodium cromoglycate, a standard antiallergy drug, suggesting their potential as more effective antiallergy medications (Hargrave et al., 1983).

Corrosion Inhibitor for Copper

A study by R. Farahati et al. (2019) on the synthesis of thiazoles as corrosion inhibitors demonstrates their effectiveness in protecting copper surfaces in acidic environments. This research could have implications for the development of new materials with enhanced corrosion resistance properties (Farahati et al., 2019).

Propriétés

IUPAC Name |

1-phenyl-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2S/c30-22(21-18-32-24(26-21)27-23(31)25-20-11-5-2-6-12-20)29-16-14-28(15-17-29)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2,(H2,25,26,27,31)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIOSLJDQPDADS-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2977315.png)

![4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-difluoroethoxy]benzoic acid](/img/structure/B2977316.png)

![1-(2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977317.png)

![N-(2-chlorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2977320.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidine-4-carboxamide](/img/structure/B2977322.png)

![2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethanamine;hydrochloride](/img/structure/B2977323.png)

![N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2977324.png)

![2-adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylacetamide](/img/structure/B2977329.png)